(2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one
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Overview
Description
(2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one is a complex organic compound that features a thiazolidinone core with a phenylimino group and a furan-2-yl allylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product. The specific reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its structure suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z,5E)-5-((E)-3-(furan-2-yl)allylidene)-2-(phenylimino)thiazolidin-4-one include other thiazolidinone derivatives with different substituents. Examples include:
- (2Z,5E)-5-(4-Methoxybenzylidene)-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one
- (2Z,5E)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O2S |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-15-14(10-4-8-13-9-5-11-20-13)21-16(18-15)17-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b8-4+,14-10+ |
InChI Key |
CYBHHBKAWPDSQN-QXAPVUDZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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